![molecular formula C22H22N4OS2 B6506423 2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide CAS No. 1428374-98-4](/img/structure/B6506423.png)

2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

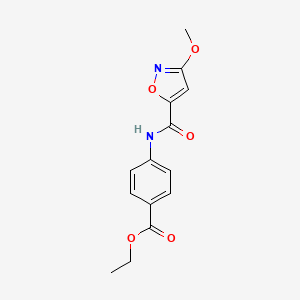

2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H22N4OS2 and its molecular weight is 422.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 422.12350369 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as 2-pyrazoline derivatives, have shown affinity to bind to cholinesterase (ache and bche) active sites .

Mode of Action

This suggests that these compounds might act as neuroprotective agents for acetylcholinesterase-linked neurological disorders .

Biochemical Pathways

The inhibition of cholinesterase by similar compounds could potentially affect the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .

Result of Action

The potential inhibition of cholinesterase by similar compounds could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Biochemical Analysis

Biochemical Properties

2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide: plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary targets of this compound is the cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it interacts with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through the intrinsic pathway . It also affects cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, the compound modulates gene expression by downregulating oncogenes and upregulating tumor suppressor genes, thereby inhibiting cancer cell growth and metastasis.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest . The compound also inhibits the kinase activity of TRKs by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival . Additionally, it induces changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to the activation of apoptotic pathways and inhibition of cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance mechanisms, necessitating combination therapies to enhance its efficacy.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9, which catalyze its oxidation and subsequent conjugation reactions . The compound’s metabolites are excreted through the renal and biliary routes. The interaction with metabolic enzymes may also affect the levels of other metabolites, leading to alterations in metabolic flux and homeostasis.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation in specific tissues depend on its physicochemical properties and interactions with transport proteins.

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to specific subcellular compartments, enhancing its efficacy and specificity . The localization of the compound also influences its stability and degradation, with certain compartments providing a protective environment against enzymatic degradation.

Properties

IUPAC Name |

2-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS2/c1-15-5-6-17(12-16(15)2)19-13-20-22(24-9-10-26(20)25-19)29-14-21(27)23-8-7-18-4-3-11-28-18/h3-6,9-13H,7-8,14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTVSMLHDHHLJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCCC4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6506347.png)

![N-(3-methanesulfonamidophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B6506360.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506363.png)

![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6506368.png)

![4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506374.png)

![2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506378.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6506379.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6506391.png)

![1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6506393.png)

![7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B6506394.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B6506400.png)

![8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B6506408.png)

![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B6506415.png)